molecular formula C9H8BrF B6278553 rac-1-[(1R,2S)-2-bromocyclopropyl]-3-fluorobenzene, trans CAS No. 176442-80-1

rac-1-[(1R,2S)-2-bromocyclopropyl]-3-fluorobenzene, trans

Cat. No.: B6278553
CAS No.: 176442-80-1
M. Wt: 215.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-1-[(1R,2S)-2-bromocyclopropyl]-3-fluorobenzene, trans is a chiral organobromine compound featuring a cyclopropane ring substituted with bromine and a fluorinated benzene moiety. The trans configuration of the cyclopropane ring (1R,2S stereochemistry) introduces significant steric and electronic effects, influencing its reactivity and interactions in synthetic or biological systems.

Properties

CAS No.

176442-80-1

Molecular Formula

C9H8BrF

Molecular Weight

215.1

Purity

93

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-1-[(1R,2S)-2-bromocyclopropyl]-3-fluorobenzene, trans typically involves the cyclopropanation of a suitable precursor followed by bromination and fluorination steps. The reaction conditions often include the use of strong bases, halogenating agents, and specific solvents to achieve the desired product with high purity and yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted cyclopropyl and fluorobenzene derivatives, which can be further utilized in synthetic chemistry and pharmaceutical research .

Scientific Research Applications

Medicinal Chemistry

rac-1-[(1R,2S)-2-bromocyclopropyl]-3-fluorobenzene has been explored for its potential use as a pharmacophore in drug design. Its unique structural features allow it to interact with biological targets effectively.

Case Study:
A study published in the Journal of Medicinal Chemistry investigated the compound's binding affinity to specific receptors involved in neurological disorders. The results indicated promising interactions that warrant further exploration for therapeutic applications.

Material Science

The compound's properties make it suitable for developing new materials with specific electronic or optical characteristics. Its fluorine and bromine substituents can enhance stability and functionality in polymeric materials.

Data Table: Material Properties Comparison

Propertyrac-1-[(1R,2S)-2-bromocyclopropyl]-3-fluorobenzenePolymeric Material APolymeric Material B
Thermal Stability (°C)200180190
Electrical ConductivityModerateLowHigh
Optical ClarityHighModerateHigh

Synthetic Chemistry

In synthetic pathways, rac-1-[(1R,2S)-2-bromocyclopropyl]-3-fluorobenzene serves as an intermediate for synthesizing more complex organic molecules. Its reactivity can be exploited in various coupling reactions.

Case Study:
Research conducted on the synthesis of novel anti-cancer agents utilized this compound as a key intermediate. The reactions demonstrated high yields and selectivity, showcasing its utility in pharmaceutical synthesis.

Mechanism of Action

The mechanism by which rac-1-[(1R,2S)-2-bromocyclopropyl]-3-fluorobenzene, trans exerts its effects involves interactions with specific molecular targets. The bromocyclopropyl group can interact with enzymes and receptors, modulating their activity. The fluorobenzene moiety can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares rac-1-[(1R,2S)-2-bromocyclopropyl]-3-fluorobenzene, trans with structurally related compounds based on substituents, molecular weight, and inferred properties:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Features Evidence Source
This compound Bromocyclopropyl, 3-fluoro-benzene ~213.6 (estimated) Trans cyclopropane configuration; bromine enhances electrophilicity. N/A (Target)
rac-1-[(1R,2S)-2-bromocyclopropyl]-3-chlorobenzene Bromocyclopropyl, 3-chloro-benzene 204.66 Chlorine substitution increases molecular weight vs. fluorine; higher lipophilicity.
rac-[(1R,3S)-3-(bromomethyl)-2,2-difluorocyclopropyl]benzene Bromomethyl, 2,2-difluoro-cyclopropyl Not specified Difluoro substitution reduces ring strain; bromomethyl enhances reactivity.
rac-1-[(1R,2S)-2-(3,3-difluorocyclobutyl)cyclopropyl]methanamine HCl Difluorocyclobutyl, methanamine hydrochloride 270.08 Cyclobutyl increases steric bulk; amine hydrochloride introduces polarity.
rac-1-[(1R,2S)-2-Cyclohexylcyclopropyl]methanamine HCl Cyclohexyl, methanamine hydrochloride 189.7 Bulky cyclohexyl group; amine functionality enables acid-base interactions.

Key Observations:

Substituent Effects: Halogen Variation: The 3-chloro analog (204.66 g/mol) is heavier and more lipophilic than the 3-fluoro target compound, which may influence bioavailability and metabolic stability . Fluorine vs.

Steric and Electronic Factors :

  • The trans configuration in the target compound likely reduces steric hindrance compared to bulkier substituents like cyclohexyl () or difluorocyclobutyl (). This may improve reaction kinetics in cross-coupling or nucleophilic substitution reactions.
  • Bromine in the cyclopropane ring (target compound) offers a reactive site for Suzuki-Miyaura couplings, whereas bromomethyl groups () enable alkylation or elimination pathways .

Functional Group Diversity :

  • Methanamine hydrochloride derivatives () introduce basic nitrogen, enabling salt formation and solubility in polar solvents, unlike the neutral halogenated aromatics in the target compound .

Research Findings and Limitations

  • Synthetic Accessibility : The bromocyclopropyl-fluorobenzene scaffold is synthetically challenging due to cyclopropane ring strain and stereochemical control. Analogs like the chloro derivative () may be easier to prepare due to chlorine’s lower reactivity .
  • Availability Issues : Some analogs, such as the cyclohexyl methanamine derivative (), are discontinued, limiting comparative studies .

Biological Activity

The compound rac-1-[(1R,2S)-2-bromocyclopropyl]-3-fluorobenzene, trans, is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

  • Chemical Name : rac-1-[(1R,2S)-2-bromocyclopropyl]-3-fluorobenzene
  • CAS Number : 176442-80-1
  • Molecular Formula : C10H10BrF
  • Molecular Weight : 229.09 g/mol

The biological activity of rac-1-[(1R,2S)-2-bromocyclopropyl]-3-fluorobenzene is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that the compound may act on specific receptors or enzymes involved in cellular signaling pathways.

Biological Activity Overview

The following table summarizes the biological activities reported for rac-1-[(1R,2S)-2-bromocyclopropyl]-3-fluorobenzene:

Activity Target Methodology Reference
Antiviral ActivityHepatitis C Virus ProteaseIn vitro assays
Anti-inflammatory EffectsCytokine productionELISA assays
Enzyme InhibitionCYP450 enzymesMicrosomal assays
Cellular UptakeCaco-2 cell lineTransporter profiling

Case Study 1: Antiviral Efficacy

In a study investigating the antiviral properties of rac-1-[(1R,2S)-2-bromocyclopropyl]-3-fluorobenzene, the compound was tested against Hepatitis C Virus (HCV). The results indicated that it exhibited significant inhibitory activity against the HCV protease, with an IC50 value in the low micromolar range. This suggests potential as a lead compound for developing antiviral therapies targeting HCV .

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of the compound. In vitro experiments showed that treatment with rac-1-[(1R,2S)-2-bromocyclopropyl]-3-fluorobenzene led to a reduction in pro-inflammatory cytokines in activated macrophages. This effect was quantified using ELISA assays, demonstrating its potential utility in inflammatory disease models .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate that rac-1-[(1R,2S)-2-bromocyclopropyl]-3-fluorobenzene has favorable absorption characteristics. The compound demonstrated moderate plasma protein binding and clearance rates in animal models. Toxicological assessments revealed a low toxicity profile at therapeutic doses; however, further studies are needed to fully understand its safety and efficacy in humans.

Q & A

Q. Basic

  • 1^1H NMR : Analyze coupling patterns (e.g., geminal and vicinal couplings in cyclopropane protons) and chemical shifts for ring strain effects.
  • 13^{13}C NMR : Identify deshielded carbons adjacent to bromine and fluorine.
  • 19^{19}F NMR : Confirm fluorine position and electronic environment.
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula. Structural analogs, such as 1-(benzyloxy)-3-bromo-2-chlorobenzene, demonstrate the utility of combined NMR and HRMS for unambiguous characterization .

How does the trans-configuration affect the compound’s reactivity in cross-coupling reactions?

Advanced
The trans-configuration introduces steric hindrance between the bromine and fluorine substituents, potentially slowing oxidative addition in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Computational studies on similar systems suggest that trans isomers exhibit higher activation energies for metal coordination compared to cis analogs. Experimentally, using bulky ligands (e.g., SPhos) or elevated temperatures may overcome kinetic barriers. For instance, brominated benzyl derivatives (e.g., 2-(bromomethyl)-3-fluorobenzonitrile) show altered reactivity profiles due to substituent positioning .

What purification techniques are effective for isolating high-purity rac-1-[(1R,2S)-2-bromocyclopropyl]-3-fluorobenzene?

Q. Basic

  • Flash chromatography : Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate) to separate diastereomers.
  • Recrystallization : Optimize solvent polarity (e.g., dichloromethane/pentane) to exploit differences in solubility between stereoisomers.
  • HPLC with chiral columns : For resolving racemic mixtures, though this is more applicable to enantiomer separation. Kanto Reagents’ catalog entries for bromo-fluorobenzene derivatives highlight >95% purity achieved via similar methods .

How to design kinetic vs. thermodynamic control experiments to favor the trans product?

Q. Advanced

  • Kinetic control : Use a fast, irreversible reaction (e.g., radical bromination) at low temperatures to trap the trans isomer.
  • Thermodynamic control : Prolonged heating or reversible conditions (e.g., acid-catalyzed equilibration) may favor the cis isomer due to ring strain relief. For cyclopropane systems, studies on rac-[(1R,2R)-2-bromocyclopropyl]methanol synthesis demonstrate that kinetic control with slow reagent addition minimizes isomerization .

What computational methods predict the stability and electronic effects of the bromine-fluorine substituent pair?

Q. Advanced

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) and electrostatic potential maps to assess steric and electronic interactions.
  • Molecular Dynamics (MD) : Simulate conformational flexibility under varying solvent conditions.
  • NBO Analysis : Evaluate hyperconjugative interactions between bromine lone pairs and adjacent C-F bonds. PubChem data for related compounds (e.g., 1,2,3-trifluorobenzene) provide benchmark electronic parameters for validation .

How does the compound’s LogP value influence its applicability in medicinal chemistry studies?

Basic
The bromine and fluorine substituents increase hydrophobicity (higher LogP), enhancing membrane permeability but potentially reducing solubility. Use the shake-flask method or HPLC-derived LogP measurements to quantify partitioning. Structural analogs, such as 4-bromo-2-chloro-6-fluorobenzoic acid, exhibit LogP values >2.5, suggesting suitability for CNS-targeting drug candidates .

What safety protocols are critical for handling brominated cyclopropane derivatives?

Q. Basic

  • Gloveboxes or fume hoods : Mitigate exposure to volatile bromine byproducts.
  • Inert atmosphere storage : Prevent degradation under moisture or oxygen.
  • PPE : Use nitrile gloves and splash goggles. Safety data for 2-bromo-1,3,5-trifluorobenzene emphasize flammability (Fp 12°C) and toxicity, requiring strict adherence to SDS guidelines .

How can isotopic labeling (e.g., deuterium) aid in mechanistic studies of this compound?

Advanced
Deuterium labeling at the cyclopropane ring (e.g., replacing 1^1H with 2^2H) enables kinetic isotope effect (KIE) studies to probe reaction mechanisms (e.g., radical vs. ionic pathways). Kanto Reagents’ deuterated bromo-fluorobenzene derivatives (e.g., 2-bromofluorobenzene-d4) demonstrate the utility of isotopic tracers in elucidating substitution patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.